Cas no 2090916-96-2 (methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate)

Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate is a brominated aromatic ester with a reactive amino group, making it a versatile intermediate in organic synthesis. Its structure features both an electron-donating methyl group and an electron-withdrawing bromo substituent, enabling selective functionalization in pharmaceutical and agrochemical applications. The ester moiety enhances solubility in organic solvents, facilitating further derivatization, while the amino group allows for condensation or coupling reactions. This compound is particularly useful in the synthesis of heterocycles and fine chemicals requiring precise substitution patterns. High purity and stability under standard conditions ensure reliable performance in multistep synthetic routes.
methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate structure
2090916-96-2 structure
Product Name:methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate
CAS No:2090916-96-2
MF:C10H12BrNO2
MW:258.111782073975
CID:5238895
Update Time:2025-10-29

methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 2-amino-5-bromo-3-methyl-, methyl ester
    • methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate
    • Inchi: 1S/C10H12BrNO2/c1-6-3-8(11)4-7(10(6)12)5-9(13)14-2/h3-4H,5,12H2,1-2H3
    • InChI Key: XYPIXHOLMJMKRD-UHFFFAOYSA-N
    • SMILES: C1(CC(OC)=O)=CC(Br)=CC(C)=C1N

methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-302291-1.0g
methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate
2090916-96-2
1.0g
$0.0 2023-02-26
Enamine
EN300-302291-1g
methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate
2090916-96-2
1g
$0.0 2023-09-06

Additional information on methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate

Introduction to Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate (CAS No. 2090916-96-2)

Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate, with the chemical formula C10H11BrNO2, is a significant compound in the field of pharmaceutical and biochemical research. This compound is characterized by its complex aromatic structure, which includes a phenyl ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 2090916-96-2 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. This numbering system is crucial for researchers to accurately locate and verify the properties of chemical substances. The molecular structure of Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate exhibits a high degree of complexity, which contributes to its versatility in synthetic chemistry.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that target specific biological pathways. The amino group and bromo substituent on the phenyl ring are particularly noteworthy, as they can influence the electronic properties and reactivity of the molecule. These features make it an attractive candidate for further investigation in drug discovery.

One of the most compelling aspects of Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate is its potential application in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors, thereby modulating biological processes. For instance, compounds with similar structural motifs have been explored for their ability to inhibit kinases and other enzymes involved in cancer progression. The bromine atom, in particular, can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Recent studies have highlighted the importance of aromatic heterocycles in medicinal chemistry. These compounds often exhibit favorable pharmacokinetic properties and can be tailored to achieve high selectivity for biological targets. The methyl group at the 3-position of the phenyl ring in Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate may contribute to its solubility and metabolic stability, making it a promising candidate for further development.

The synthesis of Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by nucleophilic substitution or coupling reactions. The presence of both an amino group and a bromine atom presents unique challenges, as these functional groups can compete in various reaction pathways. However, with appropriate conditions, it is possible to achieve selective transformations that yield the desired product.

In academic research, Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate has been utilized as a building block for more complex molecules. For example, researchers have explored its use in constructing derivatives with enhanced binding affinity for therapeutic targets. The flexibility offered by its aromatic core allows for diverse modifications, making it a versatile tool in synthetic organic chemistry.

The pharmaceutical industry has also shown interest in this compound due to its potential therapeutic applications. While no direct clinical trials have been conducted yet, preclinical studies suggest that derivatives of this structure may exhibit desirable pharmacological properties. Further investigation is warranted to explore its role in developing new treatments for various diseases.

The chemical properties of Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate, such as its solubility and stability under different conditions, are critical factors that influence its utility in research and development. These properties must be carefully considered when designing experiments or scaling up synthesis processes. Additionally, understanding its spectroscopic characteristics, including NMR and mass spectrometry data, is essential for confirming its identity and purity.

In conclusion, Methyl 2-(2-amino-5-bromo-3-methylphenyl)acetate (CAS No. 2090916-96-2) is a fascinating compound with significant potential in pharmaceutical research. Its complex structure and functional groups make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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